Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate is a chemical compound that belongs to the family of esters. It has the molecular formula C17H24O4 .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 24 hydrogen atoms, and 4 oxygen atoms . The exact structure can be found in various chemical databases .Scientific Research Applications
Synthesis and Chemical Reactions
- Ethyl 6-aryl-3-ethoxy-6-oxo-2, 4-hexadienoates, related to Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate, have been synthesized using the Wittig reaction and oxidation processes. These compounds exhibit a range of chemical reactions, including transformation into various cyclopropanes, hexadienoates, pyran derivatives, and tetrahydropyridines, suggesting a versatile role in organic synthesis (Tanaka et al., 1996).
Key Chiral Synthons
- Ethyl 5(S),6-Epoxy-3(R)-(methoxymethoxy)hexanoate, structurally similar to this compound, serves as a vital chiral synthon for Mevinolin and Compactin, highlighting its importance in the synthesis of biologically active molecules (Guindon et al., 1985).
Antimicrobial and Antifungal Applications
- The ionic liquid-promoted synthesis of derivatives of Ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which are structurally related to this compound, has shown significant antimicrobial and antifungal properties. This suggests potential applications in developing new antimicrobial agents (Tiwari et al., 2018).
Enzymatic Reduction in Synthesis
- Biochemical approaches have been employed for the synthesis of compounds like Ethyl 5-(S)-hydroxyhexanoate, using enzymatic reduction methods. This indicates the potential for enzymatic processes in synthesizing and manipulating compounds related to this compound (Nanduri et al., 2001).
Novel Synthesis Methods
- Novel synthesis methods, like the use of boric acid-catalyzed multi-component reactions in aqueous medium, have been applied to synthesize derivatives of ethyl 3-oxo-3-phenylpropanoate, indicating the evolving methodologies in synthesizing complex organic molecules related to this compound (Kiyani & Ghorbani, 2015).
Safety and Hazards
properties
IUPAC Name |
ethyl 6-oxo-6-(4-propan-2-yloxyphenyl)hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-4-20-17(19)8-6-5-7-16(18)14-9-11-15(12-10-14)21-13(2)3/h9-13H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLHRUXVNHYAGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645790 |
Source
|
Record name | Ethyl 6-oxo-6-{4-[(propan-2-yl)oxy]phenyl}hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898757-73-8 |
Source
|
Record name | Ethyl 4-(1-methylethoxy)-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-oxo-6-{4-[(propan-2-yl)oxy]phenyl}hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.